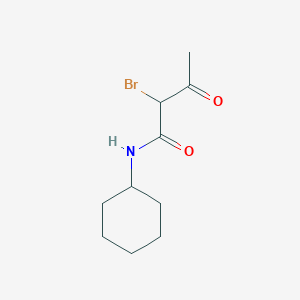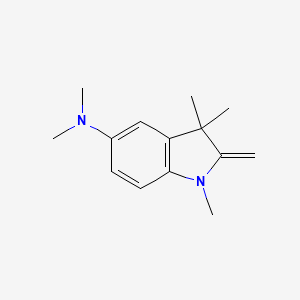
2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline: is a brominated aromatic amine. This compound is characterized by the presence of multiple bromine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline typically involves the bromination of aniline derivatives. One common method is the treatment of aniline with bromine water in the presence of acetic acid or dilute hydrochloric acid . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the ortho and para positions relative to the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and controlled addition of bromine to minimize side reactions and ensure consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the brominated aromatic ring to less substituted forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where bromine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or brominated quinones.
Reduction: Debrominated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its brominated structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential inhibitory effects on enzymes such as cytochrome P450 . This makes it a candidate for studying enzyme interactions and developing enzyme inhibitors.
Industry: In the industrial sector, it is used in the formulation of flame retardants and other specialty chemicals.
作用机制
The mechanism by which 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline exerts its effects involves interactions with molecular targets such as enzymes. The bromine atoms increase the electron density on the benzene ring, making it more reactive towards electrophiles. This can lead to the formation of stable complexes with enzymes, inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds:
- 2,4,6-Tribromoaniline
- 2,4,6-Tribromophenol
- 2,4,6-Tribromo-3-methylaniline
Comparison: While all these compounds share the tribromo substitution pattern, 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline is unique due to the presence of the N-methyl group and the additional tribromophenyl group. This structural difference imparts distinct chemical properties and reactivity, making it suitable for specific applications where other tribromo compounds may not be as effective.
属性
| 91579-13-4 | |
分子式 |
C13H7Br6N |
分子量 |
656.6 g/mol |
IUPAC 名称 |
2,4,6-tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline |
InChI |
InChI=1S/C13H7Br6N/c1-20(12-8(16)2-6(14)3-9(12)17)13-10(18)4-7(15)5-11(13)19/h2-5H,1H3 |
InChI 键 |
FXCUVZOZSSGYPJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C=C(C=C1Br)Br)Br)C2=C(C=C(C=C2Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








